N-[1-(2-phenylphenyl)sulfonylpiperidin-4-yl]benzenesulfonamide
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Overview
Description
N-[1-(2-phenylphenyl)sulfonylpiperidin-4-yl]benzenesulfonamide, also known as N-((4-(2-phenyl-2-(piperidin-4-yl)ethyl)phenyl)sulfonyl)-benzenesulfonamide or PSB-603, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields.
Mechanism of Action
The mechanism of action of PSB-603 involves the inhibition of the protein kinase C (PKC) isoform PKCε. PKCε is involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. PSB-603 binds to the regulatory domain of PKCε, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
PSB-603 has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and analgesic effects. In addition, PSB-603 has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using PSB-603 in lab experiments is its specificity for PKCε, which allows for the study of the specific effects of PKCε inhibition. However, a limitation of using PSB-603 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
For the study of PSB-603 include further investigation of its potential therapeutic applications in cancer, inflammation, and pain management. In addition, research could focus on developing more soluble analogs of PSB-603 for improved administration in experimental settings. Finally, the development of PSB-603 as a therapeutic agent will require further preclinical and clinical studies to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of PSB-603 involves the reaction of 4-piperidinyl-benzenesulfonamide and 2-bromo-1,2-diphenylethane in the presence of potassium carbonate and 18-crown-6 ether. The reaction mixture is then heated at 90°C for 24 hours, followed by purification using column chromatography.
Scientific Research Applications
PSB-603 has been studied extensively for its potential therapeutic applications in various medical fields, including cancer, inflammation, and pain management. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. PSB-603 has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo. In addition, PSB-603 has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
properties
IUPAC Name |
N-[1-(2-phenylphenyl)sulfonylpiperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c26-30(27,21-11-5-2-6-12-21)24-20-15-17-25(18-16-20)31(28,29)23-14-8-7-13-22(23)19-9-3-1-4-10-19/h1-14,20,24H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGHDICMIJYULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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